![molecular formula C21H23N5O2S B11672361 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 303102-79-6](/img/structure/B11672361.png)
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The triazole moiety in this compound has been linked to antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against various fungal strains, making them valuable in treating fungal infections .
- Case studies have demonstrated the effectiveness of similar triazole compounds in inhibiting the growth of Candida species and Aspergillus species, suggesting potential applications for this specific compound in antifungal therapies.
-
Anticancer Properties :
- Triazole derivatives have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have reported that compounds with similar structures can act as inhibitors of angiogenesis and metastasis .
- In vitro studies are needed to evaluate the cytotoxic effects of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide on various cancer cell lines.
Agricultural Applications
- Fungicides :
-
Plant Growth Regulators :
- There is potential for this compound to function as a plant growth regulator. Compounds that modulate plant growth can enhance crop yields and resistance to environmental stressors.
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for potential applications in polymer synthesis. Triazole-containing polymers can exhibit enhanced thermal stability and mechanical properties.
- Research into the synthesis of copolymers incorporating this compound could lead to advanced materials with specific functionalities.
- Nanotechnology :
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
What sets 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole and hydrazide moieties allows for versatile interactions with various biological targets, making it a compound of significant interest in research .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (referred to as compound 3254-2103 ) is a triazole derivative that has garnered attention for its potential biological activities. This article synthesizes available data regarding its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23N5O3S
- Molecular Weight : 425.51 g/mol
- Structure : The compound features a triazole ring, a sulfanyl group, and an acetohydrazide moiety which are critical for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compound 3254-2103 has been tested against various bacterial strains and fungi. In vitro studies demonstrate that it possesses inhibitory effects against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Exhibits antifungal activity against Candida albicans.
The mechanism of action is believed to involve the disruption of cell membrane integrity and interference with nucleic acid synthesis.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Compound 3254-2103 has shown promising results in various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 18 | Cell cycle arrest in G2/M phase |
The compound's ability to induce apoptosis is linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antibacterial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various triazole derivatives, including compound 3254-2103. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against resistant strains . -
Anticancer Evaluation :
In a comprehensive study reported in Cancer Letters, compound 3254-2103 was tested on multiple cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with notable effects observed in HeLa cells, suggesting its potential as a chemotherapeutic agent . -
Mechanistic Insights :
A mechanistic study highlighted in Bioorganic & Medicinal Chemistry revealed that compound 3254-2103 activates the p53 pathway leading to cell cycle arrest and apoptosis in cancer cells. This pathway is crucial for maintaining genomic stability and preventing tumor progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how can purity be ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with a hydrazide precursor under reflux conditions using ethanol or DMF as solvents .
- Step 2 : Schiff base formation via reaction with 4-methylbenzaldehyde, catalyzed by acetic acid or p-toluenesulfonic acid .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Characterization : Confirm structure via 1H-/13C-NMR, IR (C=N stretch at ~1600 cm−1), and HRMS for molecular ion validation .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : 1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 10.2–11.5 ppm). 13C-NMR confirms triazole carbons (δ 150–160 ppm) .
- IR : Key peaks include S-H (2550 cm−1), C=S (1250 cm−1), and C=N (1590–1620 cm−1) .
- X-ray crystallography : Resolves 3D conformation, especially E/Z isomerism in the hydrazide moiety .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
- Enzyme inhibition : α-Glucosidase or lipase inhibition assays at 100–500 µM concentrations .
Advanced Research Questions
Q. How can reaction yields be optimized using computational or statistical methods?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 80°C, DMF, 5 mol% p-TsOH) .
- Machine Learning : Train models on reaction parameters (solvent, time, catalyst) from analogous triazole syntheses to predict yield improvements .
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
Q. What strategies resolve contradictions in reported biological activity data?
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .
Substituent | Activity Trend |
---|---|
4-OCH3 | ↑ Anticancer |
4-Cl | ↑ Antimicrobial |
4-NO2 | ↑ Enzyme inhibition |
- Targeted Docking : Use AutoDock Vina to model interactions with biological targets (e.g., triazole binding to α-glucosidase active sites) .
- Metabolite Profiling : LC-MS to identify degradation products that may influence activity discrepancies .
Q. How can the mechanism of action be elucidated for this compound?
- Kinetic Studies : Monitor enzyme inhibition (e.g., Lineweaver-Burk plots for competitive/non-competitive binding) .
- Fluorescence Quenching : Study interactions with serum albumin (BSA/HSA) to assess pharmacokinetic behavior .
- ROS Detection : Use DCFH-DA probes in cell cultures to evaluate oxidative stress pathways .
Q. What advanced computational methods validate structure-activity relationships?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; correlate HOMO/LUMO gaps with redox activity .
- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories with cannabinoid receptors) .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and molar refractivity .
Q. Methodological Notes
Properties
CAS No. |
303102-79-6 |
---|---|
Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(17-9-11-18(28-3)12-10-17)24-25-21(26)29-14-19(27)23-22-13-16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
WNYZGYCNXROZMX-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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